

Spectral Analysis of 8-Methylquinoline-5-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Methylquinoline-5-boronic acid

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This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for **8-Methylquinoline-5-boronic acid**. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the characterization of this compound.

Introduction

8-Methylquinoline-5-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural elucidation is paramount for its application in various chemical transformations, particularly in cross-coupling reactions. NMR spectroscopy is a cornerstone technique for the unambiguous determination of its molecular structure. This guide presents available ^1H NMR data and outlines a standard experimental protocol for the acquisition of NMR spectra.

Data Presentation

The following tables summarize the quantitative ^1H NMR spectral data for **8-Methylquinoline-5-boronic acid**. At present, publicly accessible ^{13}C NMR data for this specific compound is limited. For reference, ^{13}C NMR data for the related compound, 8-Methylquinoline, is provided.

Table 1: ^1H NMR Spectral Data for **8-Methylquinoline-5-boronic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data unavailable in search results	Data unavailable in search results	Data unavailable in search results	Data unavailable in search results

Note: While search results indicate the availability of a ^1H NMR spectrum for **8-Methylquinoline-5-boronic acid** on ChemicalBook, the specific chemical shifts, multiplicities, and coupling constants were not directly accessible in the provided snippets.

Table 2: ^{13}C NMR Spectral Data for 8-Methylquinoline[1]

Chemical Shift (δ) ppm	Assignment
Specific peak assignments are not available in the search results	C2
Specific peak assignments are not available in the search results	C3
Specific peak assignments are not available in the search results	C4
Specific peak assignments are not available in the search results	C5
Specific peak assignments are not available in the search results	C6
Specific peak assignments are not available in the search results	C7
Specific peak assignments are not available in the search results	C8
Specific peak assignments are not available in the search results	C8a
Specific peak assignments are not available in the search results	C4a
Specific peak assignments are not available in the search results	8-CH ₃

Note: This data is for 8-Methylquinoline, not **8-Methylquinoline-5-boronic acid**, and is provided for reference purposes only.

Experimental Protocols

The following is a standard experimental protocol for the acquisition of NMR spectra of **8-Methylquinoline-5-boronic acid**. This protocol is based on common laboratory practices for similar organic compounds.

3.1. Sample Preparation

- Approximately 5-10 mg of **8-Methylquinoline-5-boronic acid** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
- The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).
- The solution is transferred to a standard 5 mm NMR tube.

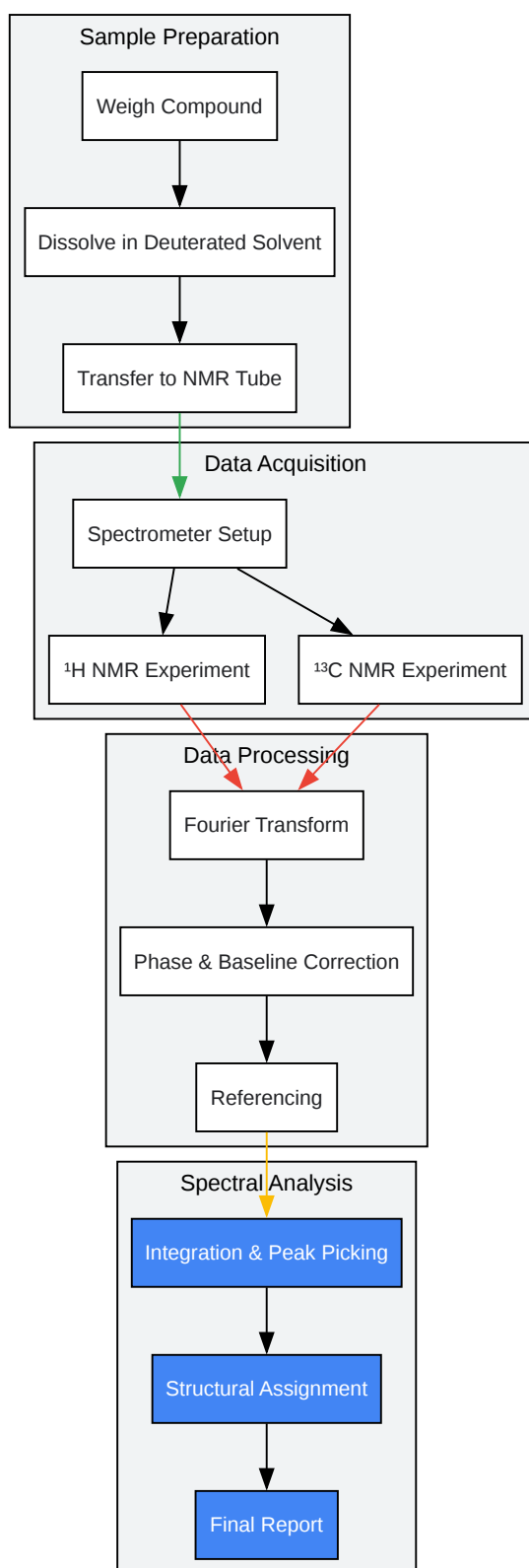
3.2. NMR Data Acquisition

- Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
- ¹H NMR Spectroscopy:
 - A standard single-pulse experiment is performed.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-5 seconds.
- ¹³C NMR Spectroscopy:
 - A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for all carbon atoms.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

- Relaxation delay: 2 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **8-Methylquinoline-5-boronic acid**.



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NMR Spectroscopy Workflow

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References

- 1. 8-Methylquinoline(611-32-5) ¹³C NMR spectrum [chemicalbook.com]
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